molecular formula C11H11NO2S B12500930 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide

2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide

Katalognummer: B12500930
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: FRRPEDDOBXQYMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a fused pyrrole and benzothiazine ring system with a dioxide functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide can be achieved through a one-pot method. This involves the interaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole . The reaction conditions typically include the use of a base to facilitate the cyclization process, leading to the formation of the desired benzothiazine structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above provides a feasible approach for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, can enhance yield and efficiency for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide involves its interaction with molecular targets such as the GABA-A receptor. It acts as a modulator, influencing the receptor’s activity by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can lead to various physiological effects, including anxiolytic and sedative properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide is unique due to its specific ring structure and the presence of the dioxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C11H11NO2S

Molekulargewicht

221.28 g/mol

IUPAC-Name

2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide

InChI

InChI=1S/C11H11NO2S/c13-15(14)8-9-4-3-7-12(9)10-5-1-2-6-11(10)15/h1-2,5-6,8H,3-4,7H2

InChI-Schlüssel

FRRPEDDOBXQYMA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CS(=O)(=O)C3=CC=CC=C3N2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.